molecular formula C7H12IN3 B11730407 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine

3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine

Cat. No.: B11730407
M. Wt: 265.09 g/mol
InChI Key: BXAKAAKPPNUOLR-UHFFFAOYSA-N
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Description

Product Overview 3-Iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C 7 H 12 IN 3 and a molecular weight of 265.09 g/mol . It belongs to the pyrazole class of heterocyclic compounds, which are five-membered ring structures containing two adjacent nitrogen atoms and are recognized as potent medicinal scaffolds in drug discovery . This compound serves as a versatile and valuable building block for organic synthesis and medicinal chemistry research. Research Applications and Value Pyrazole derivatives are extensively investigated for their wide spectrum of biological activities. The 1H-pyrazol-5-amine (or 5-aminopyrazole) scaffold, in particular, is a privileged structure in pharmaceutical development . While the specific biological profile of this compound is a subject of ongoing research, its molecular structure suggests significant potential. The iodine atom at the 3-position of the pyrazole ring makes this compound an excellent intermediate for further chemical exploration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions. This allows researchers to efficiently create diverse libraries of more complex molecules for biological screening . Recent scientific literature highlights that acylated derivatives of 1H-pyrazol-5-amines have emerged as a promising class of covalent, reversible thrombin inhibitors with a serine-trapping mechanism of action . These inhibitors have been shown to transfer their acyl moiety to the catalytic serine residue of thrombin, a key enzyme in the blood coagulation cascade, and are being studied as potential antithrombotic agents with a potentially improved safety profile regarding bleeding risk . Handling and Usage This product is intended for research purposes by qualified laboratory personnel only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C7H12IN3

Molecular Weight

265.09 g/mol

IUPAC Name

5-iodo-2-(2-methylpropyl)pyrazol-3-amine

InChI

InChI=1S/C7H12IN3/c1-5(2)4-11-7(9)3-6(8)10-11/h3,5H,4,9H2,1-2H3

InChI Key

BXAKAAKPPNUOLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)I)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine typically involves the iodination of a pyrazole precursor. One common method involves the reaction of 1-(2-methylpropyl)-1H-pyrazol-5-amine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 3-azido-1-(2-methylpropyl)-1H-pyrazol-5-amine.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Research
Recent studies have highlighted the potential of 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine as a promising candidate for anticancer drug development. Its unique structure allows for interaction with specific biological targets, which may inhibit cancer cell proliferation. For instance, derivatives of pyrazole compounds have shown effectiveness in targeting various cancer pathways, leading to enhanced therapeutic outcomes .

Antiviral Activity
This compound has been investigated for its antiviral properties, particularly against viruses such as measles and influenza. Research indicates that pyrazole derivatives can inhibit viral replication by targeting dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the viral lifecycle . The structural modifications of pyrazole compounds have been shown to enhance their bioavailability and potency.

Analgesic and Anti-inflammatory Properties
Studies have also explored the analgesic and anti-inflammatory effects of pyrazole compounds. The mechanism involves modulation of inflammatory pathways, suggesting that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

Agrochemical Applications

Development of Herbicides and Fungicides
In agricultural chemistry, this compound is utilized as an intermediate in the synthesis of herbicides and fungicides. Its ability to enhance crop yields while providing protection against pests is critical for sustainable agriculture. The compound's efficacy in formulations has been demonstrated through various field trials .

Case Study: Synthesis of Agrochemicals
A study demonstrated the successful incorporation of this pyrazole derivative into new herbicide formulations, resulting in improved efficacy against common agricultural weeds. The research highlighted the compound's role in enhancing the selectivity and effectiveness of the herbicide .

Material Science Applications

Polymer Chemistry
In material science, this compound is employed in the formulation of specialty polymers and coatings. Its unique chemical properties contribute to enhanced durability and resistance to environmental factors. This application is particularly relevant in developing materials for construction and automotive industries.

Application Area Specific Use Benefits
PharmaceuticalsAnticancer agentsTargeted therapy
Antiviral drugsInhibition of viral replication
AgrochemicalsHerbicidesIncreased crop yield
FungicidesPest protection
Material ScienceSpecialty polymersEnhanced durability

Analytical Chemistry Applications

Reagent in Analytical Techniques
this compound serves as a reagent in various analytical techniques, aiding in the detection and quantification of other compounds. Its role is crucial for quality control processes within pharmaceutical manufacturing .

Mechanism of Action

The mechanism by which 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

Structural Modifications at the 3-Position

The 3-position of the pyrazole core is critical for modulating biological activity. Below is a comparative analysis of substituents at this position:

Compound Name 3-Position Substituent Molecular Weight Key Properties/Applications Evidence ID
3-Iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine Iodo (I) ~293.12* Potential enzyme inhibition (inferred) [3, 14]
3-Phenyl-1H-pyrazol-5-amine Phenyl (C₆H₅) 159.18 Base structure for thrombin inhibitors [3, 11]
3-Cyclopropyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine Cyclopropyl (C₃H₅) 336.39 Antimicrobial/antibacterial applications [10]
3-(Methylthio)-1H-pyrazol-5-amine Methylthio (SCH₃) 129.18 Unspecified biological activity [18]
3-Ethyl-1H-pyrazol-5-amine Ethyl (C₂H₅) 111.14 Synthetic intermediate [11]

*Calculated based on molecular formula (C₇H₁₁IN₃).

Key Observations :

  • Iodo Substituent : The iodine atom’s large size and electronegativity may improve target binding via halogen bonding, a feature absent in smaller groups like ethyl or methylthio .
  • Phenyl/Cyclopropyl Groups : These substituents enhance aromatic or hydrophobic interactions, respectively, but lack the polarizability of iodine .

Modifications at the 1-Position

The 1-position substituent influences solubility and steric accessibility:

Compound Name 1-Position Substituent Molecular Weight Key Properties/Applications Evidence ID
This compound 2-Methylpropyl (C₄H₉) ~293.12* Balances lipophilicity and bulk [14]
1-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine Methyl (CH₃) 153.22 Reduced steric hindrance [17]
1-Phenyl-3-methyl-1H-pyrazol-5-amine Phenyl (C₆H₅) 173.21 Enhanced aromatic interactions [19]
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Ethyl (C₂H₅) 202.24 Improved solubility via pyridinyl [7]

Key Observations :

  • 2-Methylpropyl Group : Provides moderate lipophilicity, facilitating membrane permeability while avoiding excessive bulk .

Biological Activity

3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine is a member of the pyrazole family, known for its diverse biological activities and potential therapeutic applications. This compound features a unique structural configuration that influences its interaction with various biological targets, including enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction and subsequent catalysis. This inhibition can lead to modulation of metabolic pathways, affecting cellular functions and signaling processes.
  • Receptor Interaction : It may also interact with various receptors, altering their activity and influencing downstream signaling pathways. Such interactions can induce cellular responses like apoptosis or cell cycle arrest.

Biological Activity

Research has highlighted several biological activities associated with this compound, including:

  • Antiproliferative Effects : Studies indicate that pyrazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown low micromolar GI50 values against K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cell lines, suggesting strong potential for anticancer therapies .
  • Neuroprotective Properties : Pyrazole derivatives have been investigated for their neuroprotective effects. For example, compounds in this class have demonstrated antioxidant capabilities and neurocytoprotective effects in models of ischemic stroke, indicating potential applications in neurodegenerative diseases .

Case Studies

  • Anticancer Activity : A study evaluated the antiproliferative effects of various pyrazole derivatives on K562 and MCF-7 cells. Compounds were tested at concentrations ranging from 1 to 100 µM over different time periods (24, 48, and 72 hours). Results showed that certain derivatives significantly induced apoptosis through mechanisms involving PARP cleavage and caspase activation .
  • Neuroprotective Efficacy : In an investigation focused on ischemic stroke models, a related pyrazole derivative exhibited significant neuroprotective effects by reducing infarct size in animal models. The compound's antioxidant properties were linked to its ability to scavenge free radicals and chelate metal ions like Cu²⁺, further supporting its therapeutic potential in stroke management .

Data Tables

Biological ActivityCell Line/ModelConcentration (µM)Effect Observed
AntiproliferativeK56210Apoptosis induction via PARP cleavage
AntiproliferativeMCF-750Significant reduction in cell viability
NeuroprotectionSH-SY5Y (neuron model)25Reduced oxidative stress and cell death

Q & A

Q. What computational approaches predict the pharmacokinetic profile of this compound?

  • Methodological Answer :
  • ADME Modeling : Use SwissADME to predict LogP (estimated ~3.2) and BBB permeability. The iodine atom may reduce bioavailability due to high molecular weight .
  • Metabolism Prediction : CYP450 isoforms (e.g., CYP3A4) likely mediate deiodination, as seen in related iodopyrazoles .

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